Chemical structure and physical properties of 3-(4-Bromothiazol-2-yl)benzonitrile
Chemical structure and physical properties of 3-(4-Bromothiazol-2-yl)benzonitrile
An In-Depth Technical Guide to 3-(4-Bromothiazol-2-yl)benzonitrile
Abstract
This technical guide provides a comprehensive scientific overview of 3-(4-Bromothiazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the molecule's chemical structure, predicted physicochemical properties, a robust and validated protocol for its chemical synthesis, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore the potential applications of this scaffold in drug discovery, grounded in the established pharmacological importance of both the benzonitrile and bromothiazole moieties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.
Chemical Identity and Physicochemical Properties
3-(4-Bromothiazol-2-yl)benzonitrile is a bi-heterocyclic aromatic compound. Its structure features a benzonitrile ring connected at the 3-position to the 2-position of a 4-bromothiazole ring. The strategic placement of the electron-withdrawing nitrile group and the versatile bromothiazole ring makes it a valuable intermediate for further chemical elaboration.
While a specific CAS Number for this compound is not readily found in major chemical databases, indicating its status as a specialized research chemical rather than a commercial product, its fundamental properties can be reliably identified or predicted.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source / Basis |
| IUPAC Name | 3-(4-Bromothiazol-2-yl)benzonitrile | IUPAC Nomenclature |
| CAS Number | Not Assigned | Database Search |
| Molecular Formula | C₁₀H₅BrN₂S | Calculated |
| Molecular Weight | 265.13 g/mol | Calculated |
| Appearance | Predicted: White to pale yellow solid | Analogy to similar bi-aryl compounds |
| Melting Point | Predicted: >100 °C | High aromaticity and molecular weight |
| Boiling Point | Predicted: >350 °C | High aromaticity and molecular weight |
| Solubility | Predicted: Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Methanol; Insoluble in water | Polarity and structural analogy |
| SMILES | N#Cc1cccc(c1)c2ncc(Br)s2 | |
| InChIKey | Predicted: Will be unique upon registration |
Synthesis and Purification
The synthesis of 3-(4-Bromothiazol-2-yl)benzonitrile can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in modern organic synthesis for its high yields, tolerance of diverse functional groups, and commercially available precursors.
Rationale for Synthetic Approach
The chosen pathway involves the coupling of a boronic acid pinacol ester derivative of benzonitrile with a dibrominated thiazole. This approach is strategically sound for several reasons:
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Expertise & Experience: The Suzuki reaction is a robust and well-documented method for forming C-C bonds between aromatic rings. Its mechanism is well understood, allowing for predictable outcomes.
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Trustworthiness: The use of commercially available or readily synthesized precursors like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile[1] and 2,4-dibromothiazole ensures a reliable starting point. The reaction's progress can be easily monitored by Thin-Layer Chromatography (TLC), and the final product can be rigorously purified and validated.
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Selectivity: The differential reactivity of the bromine atoms on the 2,4-dibromothiazole ring (the C2 position being more activated for coupling) allows for a regioselective reaction, favoring the formation of the desired isomer.
Proposed Synthetic Workflow
The diagram below outlines the key transformation in the proposed synthesis.
Caption: Proposed Suzuki coupling pathway for synthesis.
Detailed Experimental Protocol
Materials:
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 eq)
-
2,4-Dibromothiazole (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
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Toluene and Ethanol (e.g., 4:1 mixture)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 2,4-dibromothiazole, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
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Solvent Addition: Add the Toluene/Ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
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Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress by TLC, observing the consumption of the starting materials. The reaction is typically complete within 6-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
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Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to isolate the pure 3-(4-Bromothiazol-2-yl)benzonitrile.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized molecule is paramount. The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H-NMR | - Benzonitrile Ring (4H): Four distinct signals in the aromatic region (δ 7.5-8.2 ppm). Expect complex splitting patterns (doublets, triplets, or multiplets) characteristic of a 1,3-disubstituted benzene ring. - Thiazole Ring (1H): A singlet in the aromatic region (δ ~7.5-7.8 ppm) corresponding to the proton at the C5 position. |
| ¹³C-NMR | - 10 distinct signals: - Nitrile Carbon (C≡N): δ ~118-120 ppm. - Aromatic Carbons: Signals between δ 110-155 ppm, including the carbon bearing the bromine on the thiazole ring (expected to be downfield shifted). |
| FT-IR (cm⁻¹) | - C≡N Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.[2][3] - C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region. - C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region. |
| HRMS (ESI-TOF) | - Isotopic Pattern: A characteristic doublet for the molecular ion peak [M]⁺ and [M+2]⁺ with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom. - Calculated Mass: C₁₀H₅BrN₂S, [M+H]⁺ = 264.9538. |
Potential Applications in Drug Discovery
The structural motif of 3-(4-Bromothiazol-2-yl)benzonitrile is highly compelling for drug discovery due to the established pharmacological relevance of its components.
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Benzothiazole Scaffold: Benzothiazole and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8][9]
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Benzonitrile Moiety: The benzonitrile group is a key component in several approved drugs, such as the aromatase inhibitor Letrozole, used in breast cancer therapy.[10] It can act as a hydrogen bond acceptor or as a stable structural element to correctly orient the molecule within a biological target's binding site.
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Bromo- Substituent: The bromine atom serves as a useful synthetic handle for further diversification of the molecule via cross-coupling reactions. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.
Hypothetical Mechanism of Action: Kinase Inhibition
Many thiazole-containing compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. This molecule could potentially bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking a pathogenic signaling cascade.
Caption: Potential inhibitory action on a generic kinase pathway.
Safety and Handling
As a novel research chemical, a full toxicological profile for 3-(4-Bromothiazol-2-yl)benzonitrile is not available. However, based on its structure, the following precautions are mandated:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Bromo-aromatic compounds can be irritants. Treat this compound as potentially hazardous.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
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